4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid
Description
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a sulfonamide functional group at the para position. The sulfonamide is linked to a methylene bridge (–CH2–) and a 4-tert-butylphenyl substituent. This structure combines the hydrophilic carboxylic acid group with the lipophilic tert-butylphenyl-sulfonamide moiety, making it a candidate for applications requiring balanced solubility and steric bulk.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)15-8-10-16(11-9-15)24(22,23)19-12-13-4-6-14(7-5-13)17(20)21/h4-11,19H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQDSIEHWQOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354432 | |
| Record name | 4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440350-92-5 | |
| Record name | 4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with benzoic acid derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide
Biological Activity
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid, also known by its CAS number 440350-92-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid is , with a molecular weight of approximately 347.4 g/mol. The compound features a benzoic acid core substituted with a sulfonamide group, which is known to influence its biological activity.
Anticancer Properties
Research has indicated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, studies on structurally similar compounds have demonstrated selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Hepatocellular Carcinoma | 10 | High |
| Compound B | Non-tumorigenic Cells | >100 | Low |
| 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid | TBD | TBD | TBD |
The mechanism by which sulfonamide derivatives exert their anticancer effects often involves modulation of key signaling pathways. For example, they may inhibit cell motility and alter the localization of phosphoproteins associated with cancer progression. Understanding these mechanisms can aid in the design of more effective therapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, compounds containing sulfonamide moieties have been investigated for their antimicrobial activities. The structural features of 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid suggest potential efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.125 µg/mL |
| Compound D | Escherichia coli | 0.5 µg/mL |
| 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid | TBD |
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study examining sulfonamide derivatives highlighted the ability of certain compounds to inhibit the growth of hepatocellular carcinoma cells selectively. The researchers noted that these compounds did not affect normal liver cell lines at the same concentrations, indicating a promising therapeutic window .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives similar to 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid were tested against resistant strains of bacteria, showing significant activity compared to traditional antibiotics like vancomycin .
- Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds might interfere with bacterial cell wall synthesis or function as enzyme inhibitors, which is a common mechanism for many sulfonamide-based drugs .
Scientific Research Applications
The compound features a benzoic acid core substituted with a sulfonamide group and a tert-butylphenyl moiety, which contributes to its lipophilicity and potential biological activity.
Pharmaceutical Research
Anti-inflammatory Agents
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating conditions such as arthritis and other inflammatory diseases.
Case Study: Inhibition of COX Enzymes
A study demonstrated that derivatives of benzoic acid can effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The sulfonamide group enhances the binding affinity to these enzymes, potentially leading to the development of new anti-inflammatory drugs.
Material Science
Polymer Additives
The compound's unique chemical structure allows it to be utilized as an additive in polymer formulations. It can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics.
Case Study: Enhanced Polymer Performance
In experiments involving polycarbonate blends, the incorporation of sulfonamide-based additives resulted in improved impact resistance and thermal stability compared to control samples without the additive.
Organic Synthesis
Intermediate for Synthesis
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules used in drug discovery.
Case Study: Synthesis of Antiviral Compounds
Researchers have successfully utilized this compound as a building block in synthesizing novel antiviral agents, demonstrating its versatility in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Acidity : Electron-withdrawing groups (e.g., Cl in ) lower the pKa of the carboxylic acid, while tert-butyl (electron-donating) may slightly raise it.
Functional Group Modifications
Table 2: Impact of Functional Groups on Bioactivity
Key Observations :
- Antitubercular Activity : Hydrazide derivatives (e.g., ) show potent activity due to enhanced hydrogen bonding with bacterial targets.
- Redox Properties : Triarylamine analogs (e.g., Haba-tBu ) exhibit reversible oxidation, useful in catalytic or electronic applications.
Spectroscopic Data :
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves sulfonylation of 4-aminomethylbenzoic acid with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Reaction parameters such as temperature (0–25°C), solvent choice (DCM or THF), and stoichiometric ratios are critical. For example, notes that fluorinated analogs achieve yields of 45–75% via recrystallization or column chromatography, with purity challenges due to byproducts like unreacted sulfonyl chlorides . Alternative routes may employ coupling reagents (e.g., EDC/HOBt) for amide bond formation .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what key features are observed?
- 1H/13C NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm, while the sulfonamide NH resonates as a broad peak near δ 7.5 ppm. The benzoic acid protons show deshielding (δ ~8.1–8.3 ppm) .
- IR : Sulfonyl (S=O) stretches at 1350–1150 cm⁻¹ and carboxylic acid O-H stretches at 2500–3000 cm⁻¹ .
- X-ray crystallography : Resolves spatial conformation, as demonstrated in for sulfonamide derivatives, confirming the sulfonyl-amino-methyl bridge geometry .
Advanced: How can researchers design enzyme inhibition assays to study this compound’s biological activity?
Use fluorescence-based assays (e.g., fluorogenic substrates) with purified enzymes under controlled pH (7.4–8.0) and ionic strength (e.g., 150 mM NaCl). utilized competitive binding assays for interleukin-15 inhibition, testing concentrations from 50–200 μM. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while counter-screens against related targets (e.g., IL-2) validate specificity .
Advanced: How should contradictory bioactivity data across studies be resolved?
Contradictions may stem from assay variability (cell lines, solvent DMSO%). Address by:
- Performing dose-response curves in multiple models (e.g., primary vs. immortalized cells).
- Validating with orthogonal methods (e.g., Western blot alongside ELISA).
- Standardizing buffer systems (e.g., PBS vs. HEPES) to control ionic interference .
Basic: What purification methods achieve high-purity compound for research?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to remove sulfonyl chloride byproducts.
- Recrystallization : Ethanol/water (1:1) yields >95% purity.
- HPLC : Reversed-phase C18 columns resolve polar impurities, especially if solubility in organic solvents is low .
Advanced: How can computational modeling predict the compound’s binding mode to targets?
- Docking (AutoDock Vina) : Input the compound’s DFT-optimized geometry and protein structure (PDB). Define the active site using co-crystallized ligands.
- MD simulations (GROMACS) : Assess binding stability over 100 ns; suggests the tert-butyl group occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Polymorphism and solvent inclusion are common. Mitigate via:
- Slow vapor diffusion : DMSO solution diffused against diethyl ether.
- Seeding : Introduce microcrystals from analogous compounds (e.g., ’s sulfonamide-protein co-crystals).
- Low-temperature XRD : Reduces thermal motion artifacts .
Basic: What solubility properties guide solvent selection in experiments?
The compound is water-insoluble but dissolves in polar aprotic solvents (DMSO, DMF) or basic aqueous solutions (pH >8). For in vitro assays, pre-dissolve in DMSO (<1% final concentration) and dilute into PBS .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
- tert-Butyl substitution : Replacing with cyclohexyl ( ’s R13) increases hydrophobicity and potency.
- Electron-withdrawing groups : Fluorine on the phenyl ring () enhances metabolic stability.
- Carboxylic acid : Critical for target binding; esterification (e.g., methyl ester) often reduces activity .
Advanced: How is specificity for a biological pathway validated against off-target effects?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
